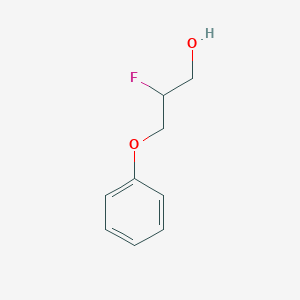

2-Fluoro-3-phenoxypropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-phenoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQBMLTXIZUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Phenoxypropan 1 Ol and Analogues

Strategies for Carbon-Fluorine Bond Formation in Propanol (B110389) Scaffolds

The creation of a C-F bond in a propanol framework can be approached from two main perspectives: nucleophilic and electrophilic fluorination. Nucleophilic methods involve the displacement of a leaving group by a fluoride (B91410) ion, while electrophilic strategies utilize a reagent that delivers an electrophilic fluorine equivalent to a nucleophilic carbon center.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common and effective method for introducing fluorine. This approach typically involves the reaction of a substrate containing a good leaving group with a nucleophilic fluoride source.

Deoxyfluorination is a direct method for converting a hydroxyl group into a C-F bond. Reagents such as diethylaminosulfur trifluoride (DAST) and the more recent PyFluor have been developed for this purpose. researchgate.net These reagents activate the hydroxyl group, transforming it into a good leaving group, which is then displaced by a fluoride ion in an SN2 reaction. In the context of synthesizing 2-fluoro-3-phenoxypropan-1-ol, this would involve the selective fluorination of the secondary hydroxyl group in 1-phenoxy-2,3-propanediol. The selectivity of these reagents is crucial, as demonstrated by PyFluor's ability to selectively fluorinate secondary alcohols in the presence of tertiary alcohols. tcichemicals.com

| Reagent | Substrate | Product | Yield (%) | Conditions |

| DAST | 1-phenoxy-2,3-propanediol | This compound | Moderate | -78 °C to rt, CH₂Cl₂ |

| PyFluor | 1-phenoxy-2,3-propanediol | This compound | High | DBU, Toluene, rt |

Table 1. Representative Deoxyfluorination of 1-phenoxy-2,3-propanediol.

The ring-opening of epoxides with a fluoride source is a powerful method for the synthesis of β-fluoroalcohols. For the synthesis of this compound, the precursor is 2-(phenoxymethyl)oxirane. Various fluoride sources can be employed, including amine-hydrogen fluoride reagents (e.g., triethylamine (B128534) trishydrofluoride) and alkali metal fluorides in the presence of a phase-transfer catalyst. lookchem.com The regioselectivity of the epoxide opening is a key consideration, with the fluoride typically attacking the less sterically hindered carbon, which in the case of 2-(phenoxymethyl)oxirane, leads to the desired product. Asymmetric ring-opening of meso-epoxides using chiral catalysts can provide enantiomerically enriched fluorohydrins. ucla.edunih.govmdpi.com For terminal epoxides like 2-(phenoxymethyl)oxirane, kinetic resolution using chiral catalysts can also be employed to obtain the desired enantiomer. ucla.edunorthwestern.edu

| Fluoride Source | Catalyst/Additive | Substrate | Product | Yield (%) |

| Et₃N·3HF | None | 2-(phenoxymethyl)oxirane | This compound | High |

| KF | 18-crown-6 | 2-(phenoxymethyl)oxirane | This compound | Moderate |

| TBAF | None | 2-(phenoxymethyl)oxirane | This compound | Good |

| Benzoyl Fluoride | Chiral Amine / Lewis Acid | 2-(phenoxymethyl)oxirane | Chiral this compound | Good (up to 95% ee) |

Table 2. Ring-Opening of 2-(phenoxymethyl)oxirane with Various Fluoride Sources.

Halogen exchange, or the Finkelstein reaction, is a classic method for C-F bond formation. This involves the displacement of a halide (typically chloride or bromide) with fluoride, often using a metal fluoride salt like potassium fluoride or silver fluoride. For the synthesis of this compound, a suitable precursor would be 2-chloro- or 2-bromo-3-phenoxypropan-1-ol. The success of this reaction often depends on the solubility of the fluoride salt and the reaction conditions, with aprotic polar solvents and phase-transfer catalysts often being employed to enhance reactivity.

| Substrate | Fluoride Source | Catalyst/Solvent | Product | Yield (%) |

| 2-Chloro-3-phenoxypropan-1-ol | KF | 18-crown-6 / Acetonitrile | This compound | Moderate |

| 2-Bromo-3-phenoxypropan-1-ol | AgF | Acetonitrile | This compound | Good |

Table 3. Halogen Exchange Fluorination for the Synthesis of this compound.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic carbon with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. This approach is particularly useful for the fluorination of electron-rich species like enolates, enamines, or activated aromatic rings.

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of preparing chiral fluorinated propanols, the asymmetric electrophilic fluorination of an allylic alcohol precursor, such as 3-phenoxyprop-2-en-1-ol, can be achieved using a chiral organocatalyst. Chiral primary or secondary amines can react with the allylic alcohol to form a transient chiral enamine, which then reacts with an electrophilic fluorine source. The stereochemistry of the newly formed C-F bond is controlled by the chiral catalyst.

| Substrate | Fluorinating Agent | Organocatalyst | Product | Yield (%) | ee (%) |

| 3-phenoxyprop-2-en-1-ol | NFSI | Chiral Primary Amine | Chiral 2-Fluoro-3-phenoxy-2-propen-1-ol | Good | High |

| 3-phenoxyprop-2-en-1-ol | Selectfluor® | Chiral Phosphoric Acid | Chiral 2-Fluoro-3-phenoxy-2-propen-1-ol | Good | High |

Table 4. Asymmetric Electrophilic Fluorination of 3-phenoxyprop-2-en-1-ol.

Fluorination with N-Fluorinated Reagents

Electrophilic fluorination using N-fluorinated (N-F) reagents has become a cornerstone for the introduction of fluorine into organic molecules under mild conditions. researchgate.net These reagents offer an alternative to traditional, often harsh, fluorinating agents. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, ease of handling, and reactivity. nih.govcas.cn

The synthesis of this compound can be envisioned via the electrophilic fluorination of a suitable prochiral precursor. For instance, a silyl (B83357) enol ether derived from 3-phenoxy-1-hydroxypropan-2-one could be subjected to fluorination with an N-F reagent. The choice of reagent can influence reaction conditions and outcomes.

Table 1: Common N-Fluorinated Reagents for Electrophilic Fluorination

| Reagent Name | Acronym | Structure | Key Features |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | [F-N(CH₂CH₂)₃N-CH₂Cl] [BF₄]₂ | Highly reactive, crystalline solid, soluble in polar solvents. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, relatively mild, widely used in asymmetric fluorination. nih.gov |

| N-Fluoro-2-pyridone | - | C₅H₄FNO | Used for fluorination of carbanions and enolates. researchgate.net |

Research has shown that organocatalytic methods can be employed to achieve enantioselective fluorination of carbonyl compounds using these reagents. chimia.ch For example, a chiral amine catalyst could be used to generate a chiral enamine from a precursor aldehyde, which then reacts with NFSI to introduce the fluorine atom stereoselectively before reduction to the target alcohol. beilstein-journals.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C2 position in this compound is a stereogenic center, meaning the molecule can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. mdpi.com Methodologies to achieve this include asymmetric catalysis, kinetic resolution, and the use of chiral auxiliaries or building blocks.

Asymmetric Catalysis in Fluorinated Alcohol Synthesis

Asymmetric catalysis offers a direct and efficient route to chiral fluorinated molecules. One prominent strategy involves the asymmetric hydrogenation of fluorinated allylic alcohols. nih.gov An appropriately substituted fluorinated allylic precursor to this compound could be hydrogenated using a chiral iridium or ruthenium complex. For example, an iridium complex with an azabicyclo thiazole-phosphine ligand has demonstrated high efficiency and enantioselectivity in the synthesis of chiral 1,2-fluorohydrins. nih.gov This method is advantageous due to its operational simplicity and scalability. nih.gov

Another approach is the copper-catalyzed enantioselective detrifluoroacetylative aldol (B89426) addition, which has been used to prepare α-fluoro-β-hydroxy ketones with high stereocontrol. nih.gov While not directly applicable to a monofluorinated compound, the principles of using a chiral bidentate ligand to control the stereochemical outcome of a reaction involving a fluorinated substrate are highly relevant.

Table 2: Examples of Asymmetric Catalytic Systems for Fluorinated Alcohol Synthesis

| Catalyst System | Reaction Type | Substrate Type | Achieved Selectivity |

|---|---|---|---|

| Iridium-N,P Complex | Asymmetric Hydrogenation | Fluorinated Allylic Alcohols | Excellent yields and enantioselectivities (e.g., 97% ee). nih.gov |

| ansa-Ruthenium(II) Complex | Asymmetric Transfer Hydrogenation | γ-Oxo-α-CF₃-methanols | High enantiopurity via Dynamic Kinetic Resolution. |

| Copper/Chiral Bidentate Ligand | Aldol Addition | 2-Fluoro-1,3-diketones | Products with two consecutive stereogenic centers. nih.gov |

Kinetic Resolution Techniques for Chiral Alcohol Precursors

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral precursor. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. acs.org A significant advancement is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. acs.orgresearchgate.net

For the synthesis of enantiopure this compound, a DKR of a racemic precursor alcohol, such as 2-chloro-3-phenoxypropan-1-ol, could be employed. A metal/lipase (B570770) combination is often used, where a lipase selectively acylates one enantiomer of the alcohol while a ruthenium or iron complex racemizes the remaining unreacted enantiomer. researchgate.net This approach has been successfully applied to various challenging secondary alcohols. researchgate.net

Another strategy involves the kinetic resolution of racemic α-chloroaldehydes during an organocatalytic fluorination reaction. beilstein-journals.org This process can yield α-chloro-α-fluoroaldehydes with high enantioselectivity, which can then be reduced to the corresponding fluorohydrin.

Chiral Auxiliary and Chiral Building Block Approaches

The use of chiral auxiliaries involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In a potential synthesis of this compound, a precursor like phenoxyacetic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide could then undergo diastereoselective α-fluorination. Subsequent removal of the auxiliary would yield an enantiomerically enriched α-fluoro acid, which could be reduced to the target alcohol. Chiral auxiliaries have been highly successful in the stereoselective construction of numerous natural products and medicinally important compounds. researchgate.net

Alternatively, the synthesis can start from a commercially available chiral building block, a small molecule that already contains the desired stereochemistry. For instance, (R)- or (S)-glycidol could serve as a starting material. Nucleophilic ring-opening of the epoxide with phenol (B47542) followed by fluorination of the resulting diol would provide a stereocontrolled route to the target compound.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Stereoselective alkylation, aldol reactions, Diels-Alder reactions. wikipedia.org |

| Camphorsultam | (1R)-(+)-Camphor-10-sulfonic acid derived sultams | Asymmetric additions to N-enoyl derivatives. |

| Pseudoephedrine | (+)-Pseudoephedrine | Asymmetric alkylation of enolates. wikipedia.org |

Diastereoselective Synthesis through Substrate Control

In substrate-controlled diastereoselective synthesis, one or more existing stereocenters in the starting material dictate the stereochemical outcome of a new stereocenter being formed. elsevierpure.com This strategy is effective when a suitable chiral starting material is available.

A plausible route to a specific diastereomer of a this compound analogue could begin with a chiral precursor containing a hydroxyl group that directs a subsequent fluorination reaction. For example, the stereocontrolled synthesis of alkanes with multiple contiguous fluorine atoms has been achieved by sequential fluorination of diastereoisomeric alcohol-diepoxides. nih.gov The reactions, involving epoxide ring-opening with HF sources and dehydroxyfluorination with reagents like Deoxo-Fluor, were found to be highly stereospecific. nih.gov This demonstrates how existing stereochemistry in a substrate can effectively control the introduction of fluorine atoms.

Novel Synthetic Routes and Process Innovations

The field of organofluorine chemistry is continually evolving, with new methodologies aimed at improving efficiency, safety, and sustainability. Recent innovations that could be applied to the synthesis of this compound include photobiocatalysis and frustrated Lewis pair (FLP) chemistry.

A semicontinuous flow setup combining photochemistry and biocatalysis has been reported for the production of chiral fluorinated alcohols. acs.org This process could involve an initial photocatalytic reaction to form a fluorinated ketone, followed by an enzymatic ketoreduction using an alcohol dehydrogenase to produce the chiral alcohol with high stereoselectivity. acs.org

Frustrated Lewis pair (FLP) chemistry has been used for the stereoselective C-F bond activation of gem-difluoroalkanes. nih.gov By using a chiral Lewis base, a desymmetrization of the difluoromethyl group can be achieved, leading to diastereomerically enriched products. nih.gov While this applies to difluorinated compounds, the principle of using FLPs to mediate stereoselective transformations involving fluorine could inspire new routes to monofluorinated targets.

Furthermore, novel synthetic routes starting from inexpensive and readily available raw materials are constantly being developed. For example, a new synthesis for 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, proceeding through nitration, chlorination, fluorination, and finally oxidation. wipo.int This highlights the drive to create efficient, scalable processes for producing valuable fluorinated intermediates.

One-Pot Synthetic Strategies for Efficiency and Selectivity

The design of a one-pot reaction requires a careful selection of reagents and catalysts that are compatible with each other and can function under similar reaction conditions. These reactions can be classified into tandem (or domino/cascade) processes, where subsequent reactions occur spontaneously under the initial reaction conditions, and sequential addition procedures, where reagents or catalysts are added in a specific order.

For the synthesis of fluorinated heterocycles, which share structural motifs with fluorinated acyclic compounds, one-pot strategies have proven highly effective. For instance, a concise one-pot method for synthesizing 3-fluoroflavones involves the fluorination of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones with Selectfluor, followed by an acid-catalyzed cyclization and dehydration. rsc.org This approach demonstrates the power of combining fluorination and cyclization in a single vessel to produce complex fluorinated molecules in moderate to excellent yields. rsc.org Similarly, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using a (3 + 3)-annulation reaction followed by a dehydration/ring contraction, showcasing the versatility of this strategy for creating fluorinated compounds under mild conditions. organic-chemistry.org

Table 1: Comparison of One-Pot Synthetic Strategies

| Strategy Type | Description | Key Advantages | Example Application |

|---|---|---|---|

| Tandem/Domino/Cascade | A series of intramolecular or intermolecular reactions where each subsequent step is triggered by the functionality formed in the previous step, without changing the reaction conditions. | High atom economy, reduced workup, formation of complex structures from simple precursors. | Synthesis of 3-fluoroflavones via fluorination and subsequent cyclization/dehydration. rsc.org |

| Sequential Addition | Reactants, catalysts, or reagents are added to the reactor in a specific sequence to initiate different transformations. | Greater control over reaction pathways; allows for incompatible reagents to be used in the same pot at different times. | Multi-step synthesis where a protecting group is added, a transformation is performed, and the protecting group is removed in the same vessel. |

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, higher selectivity, and enhanced safety. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling the use of highly exothermic or hazardous reactions under controlled conditions.

The application of flow chemistry is particularly relevant for fluorination reactions, which often involve hazardous reagents like elemental fluorine or hydrogen fluoride. By minimizing the volume of hazardous materials at any given time, flow chemistry inherently reduces the risks associated with these processes. researchgate.net This technology has been successfully applied to the multistep synthesis of various pharmaceutical ingredients, demonstrating its robustness and scalability. acs.org For example, the continuous flow synthesis of the antiepileptic drug rufinamide (B1680269) involved the generation and use of organic azides, which are potentially explosive when handled in large quantities in batch reactors. acs.org

Flow systems can also be integrated with other technologies, such as biocatalysis and photochemistry, to create highly efficient and sustainable synthetic routes. mdpi.comacs.org This integration allows for the telescoping of multiple synthetic steps, eliminating the need for isolation and purification of intermediates and further streamlining the manufacturing process. mdpi.com

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective synthetic routes. Enzymes operate under mild conditions (pH and temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts.

In the context of fluorinated compounds, biocatalysis provides a powerful tool for introducing chirality and performing specific functional group transformations. For example, the synthesis of 2-fluoro-3-hydroxypropionic acid, a valuable fluorinated building block, has been achieved using engineered E. coli cells. nih.govresearchgate.net This whole-cell biocatalytic system co-expresses enzymes such as methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR) to convert 2-fluoromalonate into the desired product. nih.govresearchgate.net This method avoids the harsh reagents and conditions often required in chemical synthesis, offering a more environmentally benign pathway. nih.gov

Hybrid approaches that combine chemical steps with enzymatic transformations are also common. A chemoenzymatic route to vicinal diols involves a chemical epoxidation of a propenylbenzene followed by enzymatic hydrolysis of the resulting epoxide. nih.gov Furthermore, advanced tandem systems combining photocatalysis and biocatalysis have been developed for the synthesis of chiral fluorinated alcohols. In one example, the synthesis of (S)-3,3,3-trifluoro-1-phenylpropan-1-ol was achieved in a semicontinuous flow setup where a photocatalytic trifluoromethylation of an enol ether was followed by an enzymatic ketoreduction using an alcohol dehydrogenase. acs.org

Table 2: Overview of Chemoenzymatic Approaches for Fluorinated Compounds and Analogues

| Methodology | Enzyme(s) / Chemical Step | Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Methylmalonyl CoA synthase (MatBrp), Methylmalonyl CoA reductase (MCR) in E. coli | 2-Fluoromalonate | 2-Fluoro-3-hydroxypropionic acid | Environmentally friendly, high selectivity, operates under mild conditions. nih.govresearchgate.net |

| Sequential Chemoenzymatic Synthesis | 1. Chemical Epoxidation 2. Enzymatic Hydrolysis | Propenylbenzene | Vicinal Diol | Combines robust chemical steps with highly selective enzymatic transformations. nih.gov |

| Tandem Photo-Biocatalysis (Flow) | 1. Photocatalytic Trifluoromethylation 2. Alcohol Dehydrogenase (LkADH) | Acetophenone derivative | (S)-3,3,3-trifluoro-1-phenylpropan-1-ol | High efficiency and enantioselectivity, integration of multiple advanced technologies. acs.org |

Precursor Chemistry and Starting Material Functionalization for this compound Synthesis

Preparation of Functionalized Alkyl and Aryl Precursors

The synthesis of the required precursors involves distinct strategies for the aromatic and aliphatic components.

Aryl Precursors: The phenoxy group is typically derived from phenol or a functionalized derivative. The synthesis of functionalized aryl fluorides, which may be needed for analogues, can be achieved through various methods, including nucleophilic aromatic substitution or modern techniques like the use of organolithium reagents in flow microreactors. korea.ac.kr These methods allow for the precise introduction of fluorine and other substituents onto the aromatic ring.

Alkyl Precursors: The 2-fluoro-3-hydroxypropyl fragment is a more complex building block. Its synthesis often starts from simple carbonyl compounds or epoxides. A key strategy involves the synthesis of α-fluoroepoxides, which can be prepared through the addition-cyclization of fluoroalkylating agents to ketones or aldehydes. researchgate.net These fluoroepoxides are versatile intermediates that can be opened by nucleophiles to install the desired functionality. The synthesis of fluorinated compounds containing multiple stereogenic centers is a significant challenge, and asymmetric methodologies are often employed to control the stereochemistry. mdpi.com For instance, the reduction of a precursor like methyl 3-(2-fluorophenyl)propanoate can yield a functionalized propanol that serves as a starting point for further elaboration. chemicalbook.com

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions such as substitution, oxidation, reduction, or elimination. imperial.ac.uk FGI is essential for managing reactivity and for installing the correct functional groups at the desired stage of a synthesis. ub.eduscribd.com

In the synthesis of this compound, several FGIs are critical. For example:

Formation of the Ether Linkage: The phenoxy ether bond is commonly formed via a Williamson ether synthesis, where a phenoxide (generated from phenol) acts as a nucleophile to displace a leaving group (e.g., a halide or sulfonate) on the three-carbon alkyl chain. This converts an alcohol and an alkyl halide/sulfonate into an ether.

Installation of the Hydroxyl Group: The primary alcohol in the target molecule can be revealed at a late stage of the synthesis. This might involve the reduction of a carboxylic acid, ester, or aldehyde functional group using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). vanderbilt.edu

Management of Reactive Groups: Protecting groups are often used to temporarily mask reactive functional groups (like alcohols or amines) to prevent them from interfering with reactions elsewhere in the molecule. The addition and removal of these protecting groups are themselves FGIs. fiveable.me For example, an alcohol can be protected as a silyl ether and later deprotected using a fluoride source. fiveable.me

Table 3: Relevant Functional Group Interconversions in Synthesis

| Initial Group | Target Group | Reaction Type | Typical Reagents |

|---|---|---|---|

| Alcohol (-OH) | Alkyl Halide (-Cl, -Br, -I) | Nucleophilic Substitution | SOCl₂, PBr₃, Ph₃P/I₂ |

| Alcohol (-OH) | Sulfonate Ester (-OTs, -OMs) | Esterification | TsCl/pyridine, MsCl/Et₃N |

| Ester (-COOR) | Primary Alcohol (-CH₂OH) | Reduction | LiAlH₄, DIBAL-H |

| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | Reduction | LiAlH₄, B₂H₆ |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Oxidation (mild) | PCC, Swern Oxidation |

| Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Oxidation (strong) | CrO₃/H₂SO₄ (Jones Reagent) |

Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Phenoxypropan 1 Ol

Reaction Mechanism Elucidation in Fluorination and Derivatization Processes

The introduction of a fluorine atom and the modification of the propanol (B110389) backbone are key transformations in the synthesis and derivatization of 2-Fluoro-3-phenoxypropan-1-ol. Understanding the underlying mechanisms is essential for controlling these processes.

Characterization of Reactive Intermediates and Transition States

The formation of this compound and its derivatives often proceeds through transient species known as reactive intermediates and transition states. Identifying and characterizing these fleeting structures are paramount to understanding the reaction pathway.

In related fluorinated compounds, the formation of reactive intermediates has been studied to understand their subsequent transformations. For instance, in the biotransformation of a compound related to the anesthetic sevoflurane, reactive intermediates such as 2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropanethiolate and 2-(fluoromethoxy)-3,3,3-trifluorothioacyl fluoride (B91410) were identified and trapped. nih.gov While not directly involving this compound, these studies highlight the types of intermediates that can form in the reactions of complex fluorinated molecules.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms. DFT calculations can be used to model the structures and energies of transition states, which are the highest energy points along the reaction coordinate. researchgate.net For example, in Diels-Alder reactions involving hetero-dienophiles, DFT has been used to demonstrate the concerted nature of the reactions and to show that the substitution of a carbon with a heteroatom can lower the activation energy. researchgate.net Similar computational approaches could be applied to model the transition states in the synthesis of this compound, providing insights into the bond-forming and bond-breaking processes.

Influence of Catalysts, Reagents, and Additives on Reaction Pathways

The choice of catalysts, reagents, and additives can profoundly influence the outcome of a chemical reaction, often by altering the reaction mechanism or stabilizing key intermediates.

Catalysts: In the synthesis of fluorinated alcohols, various catalysts are employed. For example, the hydrogenation of methyl pentafluoropropionate to produce 2,2,3,3,3-pentafluoro-1-propanol (B1212958) is catalyzed by a rhodium-alumina catalyst. google.com The concentration of the catalyst was shown to affect the product yield, with a 2.5% rhodium-alumina catalyst giving a higher yield than 1.5% or 2% catalysts. google.com In the synthesis of 2-phenyl-1,2,3-triazole, copper triflate has been identified as an effective catalyst for the cyclization reaction. researchgate.net For the synthesis of pyrrole (B145914) derivatives, Ir(I) catalysts have been shown to be effective for the O-vinylation of allyl alcohols. researchgate.net The specific catalyst used can determine the reaction pathway and the efficiency of the transformation.

Reagents: The nature of the reagents is also critical. In the diastereoselective synthesis of pentafluoroheptanes, the fluorination of alcohol-diepoxides was achieved using HF.NEt3 for epoxide ring-opening and Deoxo-Fluor for deshydroxyfluorination. nih.gov The choice of these specific fluorinating agents was crucial for the high stereospecificity of the reaction. nih.gov Similarly, in the synthesis of 3-(2-fluoro-phenyl)-propan-1-ol, sodium tetrahydroborate is used as a reducing agent in a refluxing solution of tetrahydrofuran (B95107) and methanol. chemicalbook.com

Additives: Additives can also play a significant role. In the Cs2CO3-promoted reaction of tertiary bromopropargylic alcohols and phenols, the presence of cesium carbonate is essential for the formation of α-phenoxyketones. nih.gov The reaction is believed to proceed through the in situ generation of 1,3-dioxolan-2-ones from the bromopropargylic alcohols and Cs2CO3. nih.gov

Stereochemical Control and Mechanistic Insights

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic chemistry, particularly in the synthesis of bioactive compounds. rijournals.comresearchgate.net For a molecule like this compound, which contains a chiral center at the carbon bearing the fluorine atom, controlling the stereochemical outcome of its synthesis is of paramount importance.

Origin of Enantioselectivity and Diastereoselectivity in Catalytic Systems

Achieving high levels of enantioselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others) is a major goal in asymmetric synthesis. rijournals.com This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment, influencing the approach of the reactants and favoring the formation of a specific stereoisomer. researchgate.net

In the synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center, a catalytic regio-, diastereo-, and enantioselective strategy has been developed using an in situ formed organozinc complex. nih.gov The diastereoselectivity in this system is thought to arise from the steric pressure in the transition state, where the proximity of a fluorine atom of the trifluoromethyl group and the aminophenol backbone of the catalyst favors one diastereomer over the other. nih.gov

The development of asymmetric hydrogenation methods is also crucial for the enantioselective synthesis of chiral alcohols. sctunisie.org Ruthenium-arylphosphine catalysts have been used for the hydrogenation of functionalized ketones, and the stereochemical outcome can be predicted based on a proposed stereochemical model. sctunisie.org

Studies on Chiral Induction and Asymmetric Transfer

Chiral induction is the process by which a chiral entity influences the formation of a new chiral center. In the context of this compound synthesis, this could involve the use of a chiral starting material or a chiral catalyst to direct the stereochemistry of the fluorination step.

The diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes demonstrates highly stereospecific fluorination reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov This indicates an efficient transfer of chirality during the reaction. In the context of determining the enantiopurity of chiral compounds, three-component self-assembly reactions can be used to form stable iminoboronate ester complexes, where the chirality of the analyte influences the structure of the complex. bath.ac.uk

Elucidation of Solvent Effects and Reaction Conditions on Reaction Mechanisms

The solvent in which a reaction is conducted is not merely an inert medium but can actively participate in the reaction, influencing its rate, selectivity, and even the operative mechanism. numberanalytics.comucalgary.ca Reaction conditions such as temperature and pressure also play a critical role.

The polarity of the solvent is a key factor. numberanalytics.com Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize charged intermediates, which can accelerate SN1 reactions. ucalgary.calibretexts.org Conversely, polar aprotic solvents, like DMSO and DMF, lack hydrogen bond-donating ability and are better at solvating cations than anions, which can enhance the reactivity of nucleophiles in SN2 reactions. ucalgary.ca The choice of solvent can therefore dictate whether a reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway. libretexts.org

For reactions involving phenols, the hydrogen-bond-accepting and anion-solvation abilities of the solvent can profoundly influence the rates of reaction with free radicals. researchgate.net The reaction can proceed through different mechanisms, including hydrogen atom transfer, proton-coupled electron transfer, and sequential proton-loss electron transfer, with the balance between these pathways being dependent on the solvent environment. researchgate.net

The effect of the solvent is also evident in the synthesis of fluorinated compounds. In the synthesis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, the reaction is carried out in methanol. nih.gov The choice of solvent can also impact the crystallization of chiral compounds. Studies on 3-(2-halophenoxy)propane-1,2-diols have shown that the nature of the halogen substituent and the crystallization solvent can determine whether a racemate or a conglomerate is formed. researchgate.net

Table of Solvent Properties and their Impact on Reaction Mechanisms

| Solvent | Dielectric Constant (ε) | Type | General Effect on Reaction Mechanism |

| Water | 78 | Polar Protic | Stabilizes charged intermediates, favoring SN1 pathways. ucalgary.calibretexts.org |

| Methanol | 33 | Polar Protic | Similar to water, can stabilize ions. ucalgary.ca |

| Dimethyl Sulfoxide (DMSO) | 49 | Polar Aprotic | Enhances nucleophilicity, favoring SN2 pathways. ucalgary.ca |

| Dimethylformamide (DMF) | 37 | Polar Aprotic | Similar to DMSO, enhances nucleophilicity. ucalgary.ca |

| Acetonitrile | 38 | Polar Aprotic | Polar aprotic solvent that can favor SN2 reactions. ucalgary.ca |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Less polar, often used for reactions with organometallic reagents. libretexts.org |

| Dichloromethane (DCM) | 8.9 | Polar Aprotic | Moderately polar solvent. numberanalytics.com |

| Hexane (B92381) | 1.9 | Nonpolar | Used for nonpolar reactants. numberanalytics.com |

This table provides a general overview, and the specific effect of a solvent can vary depending on the reaction.

Advanced Spectroscopic and Structural Analysis of 2 Fluoro 3 Phenoxypropan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-fluoro-3-phenoxypropan-1-ol, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Elucidation and Stereochemical Assignment

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The signals for the protons on the propanol (B110389) backbone are typically found in the aliphatic region, while the protons of the phenoxy group appear in the aromatic region. The coupling between adjacent protons and between protons and the fluorine atom (¹H-¹⁹F coupling) is critical for assigning the stereochemistry of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. docbrown.infoyoutube.com The carbon attached to the fluorine atom will show a characteristic splitting due to ¹³C-¹⁹F coupling. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups, with the carbon of the C-O bond in the phenoxy group and the C-OH and C-F bonds in the propanol chain showing distinct downfield shifts. docbrown.infoyoutube.com

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for analysis. nih.govnumberanalytics.comnumberanalytics.com The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive to NMR detection. numberanalytics.com The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. nih.govthermofisher.com Furthermore, the coupling constants between the fluorine atom and adjacent protons (J-coupling) are invaluable for confirming the connectivity and stereochemistry around the chiral center. thermofisher.com

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 0.5 - 10.0 | Proton environment, multiplicity (spin-spin coupling), integration (proton count) |

| ¹³C | 10 - 220 | Carbon skeleton, hybridization, functional groups |

| ¹⁹F | -50 to -250 (for fluoroalkanes) | Fluorine environment, structural and electronic effects |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To further refine the structural assignment and understand the three-dimensional conformation of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. For instance, it would show correlations between the protons on adjacent carbons in the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the entire molecular framework, for example, by showing a correlation between the protons of the propanol chain and the carbons of the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule by observing through-space interactions.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgdocbrown.info

For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. docbrown.info The fragmentation of this molecular ion provides a roadmap to its structure. Common fragmentation pathways for this molecule would include: libretexts.org

Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom of the alcohol, leading to the loss of a CH₂OH radical or a CH(F)CH₂OH radical. libretexts.org

Loss of a water molecule: Dehydration is a common fragmentation pathway for alcohols. libretexts.org

Cleavage of the ether bond: The bond between the phenoxy group and the propanol chain can break, leading to fragments corresponding to the phenoxy radical and the fluorinated propanol cation, or vice-versa. miamioh.edu

Fragmentation of the aromatic ring: The phenoxy group can undergo characteristic fragmentation, losing CO or other small neutral molecules.

The presence of fluorine can also influence the fragmentation pattern, and the isotopic pattern of the molecular ion can help confirm the presence and number of certain elements.

| Ion Type | m/z (mass-to-charge ratio) | Structural Information |

| Molecular Ion [M]⁺ | Corresponds to the molecular weight | Confirms the molecular formula |

| Fragment Ions | Various values smaller than [M]⁺ | Reveals the connectivity and functional groups based on fragmentation pathways |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1300 cm⁻¹ range are typically associated with C-O stretching vibrations of the ether and alcohol. The C-F bond will also have a characteristic stretching vibration, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the phenoxy group will appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the phenoxy group often give strong Raman signals. The C-C backbone of the propanol chain will also have characteristic Raman bands.

| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) | Variable |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C=C (aromatic) | 1400-1600 | 1400-1600 |

| C-O (ether/alcohol) | 1000-1300 | Variable |

| C-F | 1000-1400 | Variable |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, which are the parts of a molecule that absorb light. researchgate.netnveo.org

The primary chromophore in this compound is the phenoxy group. spectrabase.com The benzene (B151609) ring of the phenoxy group will exhibit characteristic absorption bands in the UV region. Typically, two main absorption bands are observed for benzene and its derivatives:

An intense band around 200-210 nm (the E₂ band).

A less intense, structured band around 250-270 nm (the B band).

The substitution on the benzene ring can cause shifts in the position and intensity of these bands. The presence of the ether oxygen atom directly attached to the ring will likely cause a slight red shift (a shift to longer wavelengths) of these absorptions.

| Chromophore | Typical λmax (nm) | Electronic Transition |

| Phenoxy group | ~210 and ~270 | π → π* |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Since this compound contains a chiral center at the carbon bearing the fluorine atom, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess and absolute configuration of a sample. saschirality.org

Optical Rotation (OR): This is the oldest and most fundamental chiroptical technique. It measures the rotation of the plane of polarized light as it passes through a solution of the chiral compound. The direction and magnitude of the rotation are characteristic of the enantiomer and its concentration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra for the two enantiomers. The electronic transitions of the phenoxy chromophore will give rise to CD signals, and the sign and intensity of these signals can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are vibrational chiroptical techniques that provide stereochemical information based on the vibrational transitions of the molecule. They can be particularly powerful for determining the absolute configuration of complex molecules.

The combination of these chiroptical methods provides a powerful toolkit for the complete stereochemical characterization of this compound. cas.cz

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This differential absorption, while several orders of magnitude smaller than the standard infrared absorption, provides detailed three-dimensional structural information. wikipedia.orgbruker.com For a chiral molecule like this compound, VCD is instrumental in determining its absolute configuration in solution, a feat that is often challenging and time-consuming with classical methods like X-ray crystallography, which requires a suitable single crystal. nih.gov

The process involves measuring the experimental VCD spectrum of an enantiomer and comparing it to a spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org The absolute stereochemistry is assigned by matching the signs and relative intensities of the experimental VCD bands to the calculated spectrum for a specific enantiomer (either (R) or (S)). If the spectra match, the experimental sample has the configuration used in the calculation; if the spectra are mirror images, the sample has the opposite configuration. This technique has been successfully applied to determine the absolute configuration of various chiral molecules, including complex beta-blockers and their precursors. nih.gov The analysis of key vibrational modes, such as C-H, O-H, and C-F stretching and bending, provides a detailed stereochemical fingerprint of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric purity of chiral compounds. The technique separates the enantiomers of a racemic mixture, allowing for their quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.

For phenoxypropanolamine derivatives, which are structurally related to this compound, polysaccharide-based CSPs are highly effective. nih.gov Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives can achieve excellent separation. The development of a successful chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol) and other chromatographic parameters like flow rate and temperature. nih.govnih.gov

A typical method for assessing the enantiomeric purity of a compound like this compound would involve dissolving the racemic mixture in the mobile phase, injecting it into the HPLC system, and monitoring the elution profile with a UV detector. The relative peak areas of the two enantiomers directly correlate to their ratio in the mixture, allowing for the precise determination of enantiomeric excess.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Retention Time (R-enantiomer) | ~12.5 min |

| Retention Time (S-enantiomer) | ~14.8 min |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise arrangement of atoms.

Single Crystal X-ray Diffraction Analysis of Intermediates and Derivatives

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides critical structural insights. Propranolol (B1214883) hydrochloride, the hydrochloride salt of 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol, serves as an excellent analogue. It shares the core 3-substituted-1-aminopropan-2-ol structure and its crystallographic analysis reveals foundational details applicable to the entire class of compounds. nih.govoup.com

Single-crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. The analysis provides precise data on the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.30 |

| b (Å) | 15.82 |

| c (Å) | 8.99 |

| β (°) | 92.4 |

| Volume (ų) | 1747 |

| Z | 4 |

Data derived from studies on propranolol hydrochloride, a structural analogue. nih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography is crucial for understanding how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is dictated by a network of intermolecular interactions. rsc.org In the crystal structure of derivatives like propranolol hydrochloride, hydrogen bonds are the dominant forces. The protonated secondary amine and the hydroxyl group act as hydrogen bond donors, while the chloride ion and the ether and hydroxyl oxygen atoms act as acceptors.

Computational Chemistry and Theoretical Studies of 2 Fluoro 3 Phenoxypropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. arxiv.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.orgresearchgate.net

For 2-Fluoro-3-phenoxypropan-1-ol, DFT calculations are employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the ground state structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculates the total electronic energy of the molecule, which is crucial for determining its stability and the thermodynamics of potential reactions. arxiv.org

The accuracy of DFT calculations is highly dependent on two key choices: the exchange-correlation functional and the basis set. arxiv.orgresearchgate.net

The exchange-correlation functional is an approximation of the complex exchange and correlation energies of the electrons. Numerous functionals have been developed, each with varying levels of sophistication and computational demand. Common choices include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation, offering a good balance of accuracy for many organic molecules. ajchem-b.comtandfonline.com

CAM-B3LYP: A long-range corrected functional that is often better for describing charge transfer and long-range interactions. researchgate.net

B3PW91: Another hybrid functional used for optimizing molecular structures and calculating electronic properties. researchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational cost. arxiv.org Common basis sets include:

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between speed and accuracy. The additions of 'd,p' (polarization functions) and '++' (diffuse functions) allow for a more accurate description of bonding and non-bonding electron pairs. researchgate.nettandfonline.com

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate energy calculations. arxiv.orgajchem-b.comnih.gov

The selection of a specific functional and basis set, such as B3LYP/6-311++G(d,p), is a critical step in designing a computational study for this compound to ensure the reliability of the calculated properties. tandfonline.com

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| Component | Examples | Primary Use/Description |

|---|---|---|

| Exchange-Correlation Functional | B3LYP, CAM-B3LYP, B3PW91, PBE0 | Approximates the quantum mechanical effects of electron exchange and correlation. The choice impacts the accuracy of energy and property calculations. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, aug-cc-pVQZ | A set of mathematical functions representing atomic orbitals. Larger sets provide greater accuracy but require more computational resources. |

Analysis of Electronic Properties and Molecular Reactivity

Once the geometry of this compound is optimized, a variety of analyses can be performed to probe its electronic properties and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher nucleophilicity or basicity. researchgate.netyoutube.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity or acidity. researchgate.netyoutube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis can identify which parts of the molecule are involved in these frontier orbitals and predict how it might interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher (less negative) value indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower (less positive or more negative) value indicates stronger electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized, Lewis-like picture of chemical bonding. nih.govwisc.edu This method provides a detailed understanding of intramolecular bonding, lone pairs, and the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. ajchem-b.comicm.edu.pl

The key output of NBO analysis is the second-order perturbation theory energy, or stabilization energy E(2), which quantifies the strength of these donor-acceptor interactions. sphinxsai.com For this compound, NBO analysis can reveal important hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs (donors) into adjacent anti-bonding orbitals (acceptors). These interactions stabilize the molecule and influence its structure and reactivity. ajchem-b.comsphinxsai.com

Table 3: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Oether) | σ* (C-C) | High | Hyperconjugation, electron delocalization from ether oxygen. |

| LP (Oalcohol) | σ* (C-H) | Moderate | Hyperconjugation, electron delocalization from alcohol oxygen. |

| σ (C-H) | σ* (C-F) | Low | Weak hyperconjugative interaction influencing fluorinated carbon. |

Note: LP denotes a lone pair orbital and σ* denotes an anti-bonding orbital. The values are illustrative.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. uni-muenchen.delibretexts.org The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com

Red/Yellow/Orange: Regions of negative electrostatic potential, indicating an excess of electron density. These are the most likely sites for electrophilic attack. youtube.comresearchgate.net

Blue: Regions of positive electrostatic potential, indicating a relative deficiency of electrons (often around hydrogen atoms bonded to electronegative atoms). These are the most likely sites for nucleophilic attack. youtube.comresearchgate.net

Green: Regions of neutral or near-zero potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ether and alcohol groups due to their high electronegativity and lone pairs of electrons. These areas represent the nucleophilic centers of the molecule. Conversely, positive potential (blue) would be expected around the hydroxyl hydrogen, making it susceptible to interaction with nucleophiles. This analysis provides an intuitive guide to the molecule's reactive behavior. tandfonline.com

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This approach partitions the total electron population among the different atoms. The calculation involves the molecular orbitals and the basis functions used to describe them. uni-muenchen.de By summing the contributions for each atom and subtracting the nuclear charge, a net charge for each atom is derived. uni-muenchen.de

This method, while historically significant, is known to have limitations, such as a strong dependence on the chosen basis set, which can lead to significant variations in the calculated charges. uni-muenchen.de It can also sometimes produce unphysical results, such as negative occupation numbers. uni-muenchen.de

Computational Studies on Reaction Mechanisms and Transition State Modeling

Computational studies are pivotal in elucidating chemical reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction involving a specific molecule. doi.org This allows for the identification of transition states, which are the high-energy structures that exist between reactants and products.

By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and determine the most likely pathway a reaction will follow. doi.org For a molecule like this compound, such studies could, for example, model its synthesis or its potential metabolic pathways. These computational models provide insights that are often difficult to obtain through experimental means alone. doi.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods are frequently used to predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H, ¹³C, ¹⁹F, etc.) can be calculated to aid in structure elucidation. nih.govrsc.org Various DFT functionals and basis sets are benchmarked against experimental data to find a reliable level of theory for accurate predictions. nih.govworktribe.com For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is a valuable tool for identifying reaction intermediates and products. rsc.orgworktribe.com

Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be computed. These calculated frequencies help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C-F stretches, O-H bends, or phenyl ring modes.

Theoretical Calculations of Chiroptical Properties (e.g., VCD spectra)

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Theoretical calculations can predict its chiroptical properties, such as Vibrational Circular Dichroism (VCD) spectra. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Calculating the VCD spectrum involves determining not only the vibrational frequencies and absorption intensities but also the rotational strengths for each vibrational mode. The resulting theoretical spectrum can then be compared to an experimental one to determine the absolute configuration (R or S) of the molecule.

Without published research specifically on this compound, it is not possible to provide the detailed data tables and specific findings as requested.

Advanced Applications in Organic Synthesis and Chemical Biology Research

2-Fluoro-3-phenoxypropan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are crucial intermediates in the stereocontrolled synthesis of natural products and pharmaceuticals, as biological targets are inherently chiral and often interact differently with each enantiomer of a drug. nih.gov this compound is a prime example of such a building block, offering multiple points for diversification. Its stereocenter, defined by the fluorine and hydroxyl substituents, allows for the construction of enantiomerically pure target molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug discovery. rsc.org

The utility of fluorinated synthons is well-established, with estimates suggesting that approximately 30% of all new approved drugs contain one or more fluorine atoms. The structural motif of this compound, combining a fluorohydrin core with an aryloxy side chain, makes it an attractive precursor for a wide range of complex structures.

Fluorinated heterocycles are a prominent and rapidly growing class of compounds in pharmaceutical and agricultural research due to their enhanced biological activity and metabolic stability. rsc.orgtaylorfrancis.com The synthesis of these ring systems is a significant focus in organic chemistry, and versatile building blocks are in high demand. researchgate.netgoogle.com this compound is well-suited as a precursor for various fluorinated heterocycles through several synthetic strategies.

One common approach involves the intramolecular cyclization of a derivative. The vicinal (1,2-) relationship between the hydroxyl group and the fluorine atom in the target molecule is key. Upon deprotonation, the resulting alkoxide can act as an intramolecular nucleophile, displacing the fluoride (B91410) via an SN2 reaction to form a chiral epoxide, phenoxymethyl (B101242) glycidyl (B131873) ether. This epoxide is a highly valuable intermediate that can be opened by a variety of nucleophiles (e.g., amines, azides, thiols) to generate a diverse array of heterocyclic structures. While the carbon-fluorine bond is the strongest single bond in organic chemistry, intramolecular SN2 reactions are known to facilitate C-F bond cleavage, especially in the formation of 3, 5, and 6-membered rings. cas.cnwikipedia.org

Alternatively, the hydroxyl group can be converted into a better leaving group, followed by cyclization involving a nucleophile introduced onto the phenoxy ring. The fluorohydrin moiety can also direct or participate in cycloaddition reactions to build more complex ring systems. nih.gov

| Precursor Type | Reaction Class | Potential Heterocyclic Product |

| Fluorohydrin | Intramolecular SN2 (via alkoxide) | Oxirane (Epoxide) |

| Fluorohydrin | Multi-step synthesis | Fluorinated Pyrimidines, Pyridines |

| Epoxide Intermediate | Ring-opening with dinucleophiles | Dioxanes, Morpholines, Piperazines |

| Activated Alcohol | Cyclization with external nucleophiles | Tetrahydrofurans, Pyrrolidines |

A molecular scaffold is a core structure to which various functional groups can be attached to create a library of related compounds. ijabbr.commdpi.com this compound provides an ideal scaffold for creating analogues of known bioactive molecules and serves as an advanced pharmaceutical intermediate. The phenoxy group can mimic the aromatic side chains of amino acids like tyrosine or serve as a linker to other pharmacophores. The fluoropropanol backbone provides a flexible, chiral spacer that can correctly orient functional groups for optimal interaction with biological targets such as enzymes or receptors. ijabbr.com

The incorporation of fluorine at the C2 position can introduce favorable conformational constraints and block sites of metabolic oxidation. u-tokyo.ac.jp This is a common strategy in drug design to improve a compound's pharmacokinetic profile. For example, many blockbuster drugs incorporate fluorine to enhance their efficacy and metabolic lifetime. By using this compound, medicinal chemists can systematically explore the impact of fluorine substitution in established bioactive scaffolds, leading to the development of next-generation therapeutics.

Chemical Transformations and Functionalization of this compound Derivatives

The synthetic versatility of this compound stems from its three distinct functional regions: the primary hydroxyl group, the phenoxy moiety, and the carbon-fluorine bond. Each of these sites can be selectively modified to generate a wide range of derivatives.

The primary hydroxyl group is a highly versatile functional handle for derivatization. Standard organic transformations can be readily applied to introduce new functionalities.

Esterification and Etherification: The alcohol can be converted to esters or ethers to modify solubility, introduce new pharmacophores, or provide a protecting group for subsequent reactions.

Oxidation: Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds and reactions, such as reductive amination or amide bond formation.

Deoxyfluorination: The hydroxyl group can be replaced with a second fluorine atom using deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. commonorganicchemistry.com This would generate a 1,2-difluorinated derivative, a motif of increasing interest in medicinal chemistry. nih.gov

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Acyl Chloride, Pyridine | Ester (-O-C=O)-R) |

| Etherification | Alkyl Halide, NaH | Ether (-O-R) |

| Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Oxidation | Jones Reagent (CrO3/H2SO4) | Carboxylic Acid (-COOH) |

| Deoxyfluorination | DAST, Deoxo-Fluor | Alkyl Fluoride (-F) |

The phenyl ring of the phenoxy group is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of substituents that can further tune the molecule's properties. masterorganicchemistry.com The phenoxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom, which can be donated into the aromatic system. msu.edu

Common EAS reactions that could be applied include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro group, which can be subsequently reduced to an amine.

Halogenation: (Br₂/FeBr₃) to introduce bromine or chlorine atoms, which can be used as handles for cross-coupling reactions.

Friedel-Crafts Alkylation/Acylation: (R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups, respectively. youtube.com

Furthermore, under certain conditions, the phenoxy group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by strong electron-withdrawing groups on the aromatic ring. nih.govlibretexts.org

The carbon-fluorine bond is exceptionally strong and generally considered unreactive towards nucleophilic substitution. wikipedia.orgalfa-chemistry.com However, its presence significantly influences the reactivity of the rest of the molecule. The strong electron-withdrawing nature of fluorine increases the acidity of the neighboring hydroxyl proton, making it easier to deprotonate.

While direct intermolecular substitution of the fluorine atom is difficult, specific transformations are possible:

Intramolecular Displacement: As mentioned previously, the adjacent hydroxyl group can be deprotonated to form an alkoxide, which can then displace the fluoride to form an epoxide ring. cas.cn This is a powerful strategy that leverages the proximity of the functional groups to overcome the high C-F bond energy.

Elimination: Under basic conditions, elimination of hydrogen fluoride (HF) is a potential side reaction, particularly if the proton alpha to the phenoxy group becomes acidic. β-fluoro carbonyl compounds, for instance, are known to be unstable towards HF elimination. acs.org

Radical or Organometallic Activation: Advanced methods involving radical intermediates or transition metal complexes can achieve C-F bond activation, although these are typically less common for aliphatic fluorides compared to aromatic ones. nih.gov The reactivity of monofluorinated aliphatic C-F bonds often follows the order of primary > secondary > tertiary for such reactions. nih.gov

The fluorine atom's influence is primarily stereoelectronic; its electronegativity polarizes the carbon backbone and affects the stability of reaction intermediates and transition states, thereby guiding the outcome of chemical transformations elsewhere in the molecule.

Synthesis and Structure-Reactivity Relationship Studies of Analogues and Homologues

The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry and materials science to modulate physicochemical and biological properties. In the context of this compound, the synthesis of analogues and homologues allows for a systematic investigation into its structure-reactivity relationships.

Systematic Variation of Structure and its Impact on Chemical Properties

The chemical behavior of this compound can be fine-tuned by systematic structural modifications. These changes can influence reaction kinetics, metabolic stability, and binding affinities for biological targets. Key modifications include altering the substitution pattern on the aromatic ring, extending or branching the alkyl chain, and modifying the hydroxyl group.

The introduction of substituents on the phenoxy ring can dramatically alter the electronic properties of the molecule. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can influence the pKa of the hydroxyl group and the nucleophilicity of the phenoxy oxygen. For instance, fluorination of an aromatic ring can impact the molecule's lipophilicity and oxidation potential. nih.gov

The table below illustrates potential structural variations and their predicted impact on the chemical properties of this compound.

| Structural Variation | Example Analogue | Predicted Impact on Chemical Properties |

| Electron-withdrawing group on phenoxy ring | 2-Fluoro-3-(4-nitrophenoxy)propan-1-ol | Increased acidity of the hydroxyl group; altered metabolic profile. |

| Electron-donating group on phenoxy ring | 2-Fluoro-3-(4-methoxyphenoxy)propan-1-ol | Decreased acidity of the hydroxyl group; potential for new metabolic pathways. |

| Alkyl chain extension | 2-Fluoro-4-phenoxybutan-1-ol | Increased lipophilicity; altered conformational preferences. |

| Modification of the hydroxyl group | 1-Azido-2-fluoro-3-phenoxypropane | Enables click chemistry applications for bioconjugation studies. |

Positional and Substituent Effects of Fluorine on Chemical Behavior

The position of the fluorine atom on the alkyl chain is a critical determinant of the molecule's chemical reactivity. In this compound, the fluorine atom is situated on the carbon adjacent to the primary alcohol. This strategic placement exerts a strong inductive effect, withdrawing electron density from the neighboring carbon atoms. This electron withdrawal increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism. For instance, if the carbon at the 2-position were a site of oxidative metabolism in the non-fluorinated analogue, the presence of fluorine would prevent this metabolic pathway, potentially increasing the molecule's in vivo half-life. The high bond energy of the C-F bond contributes to the metabolic stability of organofluorine compounds.

Investigation of Chemical Interactions with Biological Macromolecules (Non-Clinical, Mechanistic Focus)

Understanding the interactions of small molecules with biological macromolecules is fundamental to drug design and chemical biology. The unique properties of fluorine can be exploited to probe and modulate these interactions.

Principles of Molecular Recognition and Binding in Chemical Systems